molecular formula C14H17NO4S B2984059 Methyl 4-(cyclohexylthio)-3-nitrobenzoate CAS No. 340974-13-2

Methyl 4-(cyclohexylthio)-3-nitrobenzoate

Cat. No.: B2984059
CAS No.: 340974-13-2
M. Wt: 295.35
InChI Key: KSZIJBUMOFZRNS-UHFFFAOYSA-N
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Description

Methyl 4-(cyclohexylthio)-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) and a cyclohexylthio group (-SC6H11) attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(cyclohexylthio)-3-nitrobenzoate typically involves the esterification of 4-(cyclohexylthio)-3-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

    Esterification Reaction:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(cyclohexylthio)-3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base (e.g., sodium hydroxide).

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid

    Substitution: Sodium hydroxide in water

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Major Products

    Reduction: Methyl 4-(cyclohexylamino)-3-nitrobenzoate

    Substitution: 4-(cyclohexylthio)-3-nitrobenzoic acid

    Oxidation: Methyl 4-(cyclohexylsulfinyl)-3-nitrobenzoate or Methyl 4-(cyclohexylsulfonyl)-3-nitrobenzoate

Scientific Research Applications

Methyl 4-(cyclohexylthio)-3-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.

    Material Science: It can be used in the design of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: Its derivatives can be used to study enzyme interactions and inhibition, particularly those involving nitro and thioether groups.

Mechanism of Action

The mechanism of action of Methyl 4-(cyclohexylthio)-3-nitrobenzoate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the thioether group can modulate the compound’s lipophilicity and binding affinity.

Comparison with Similar Compounds

Methyl 4-(cyclohexylthio)-3-nitrobenzoate can be compared with other nitrobenzoate esters and thioether-containing compounds:

    Methyl 4-nitrobenzoate: Lacks the thioether group, making it less lipophilic and potentially less bioactive.

    Methyl 4-(methylthio)-3-nitrobenzoate: Contains a methylthio group instead of a cyclohexylthio group, which may affect its steric properties and reactivity.

    Methyl 4-(cyclohexylthio)-benzoate: Lacks the nitro group, which significantly alters its chemical reactivity and potential biological activity.

Properties

IUPAC Name

methyl 4-cyclohexylsulfanyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-19-14(16)10-7-8-13(12(9-10)15(17)18)20-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZIJBUMOFZRNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)SC2CCCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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